molecular formula C7H16Cl2N2 B113874 (R)-3-Aminoquinuclidine dihydrochloride CAS No. 123536-14-1

(R)-3-Aminoquinuclidine dihydrochloride

Cat. No. B113874
M. Wt: 199.12 g/mol
InChI Key: STZHBULOYDCZET-KLXURFKVSA-N
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Description

“®-3-Aminoquinuclidine dihydrochloride” is a chiral catalyst and ligand . It has an empirical formula of C7H14N2 · 2HCl, a CAS number of 123536-14-1, and a molecular weight of 199.12 . This diamine and its antipode are important building blocks in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “®-3-Aminoquinuclidine dihydrochloride” is represented by the SMILES string Cl.Cl.N[C@H]1CN2CC[C@H]1CC2 . The InChI key is STZHBULOYDCZET-KLXURFKVSA-N .


Physical And Chemical Properties Analysis

“®-3-Aminoquinuclidine dihydrochloride” is a solid at 20°C . It has a specific rotation of +22.0 to +26.0 deg (C=1, H2O) and a melting point of 315°C . It is soluble in water .

Scientific Research Applications

Directed Synthesis in Inorganic Chemistry

  • Application: Directed synthesis of noncentrosymmetric molybdates.
  • Details: A systematic investigation was performed in the MoO3/3-aminoquinuclidine/H2O system, leading to the synthesis of new compounds with noncentrosymmetric structures using (R)-3-aminoquinuclidine dihydrochloride. These compounds, like [(R)-C7H16N2]2[Mo8O26], have potential applications in materials science due to their polar crystal classes and second-harmonic generation activities (Veltman et al., 2006).

Synthesis of Stereochemically Defined Isomers

  • Application: Synthesis of stereochemically defined octahydropyrrolo[2,3]pyridine derivatives.
  • Details: (R)-3-Aminoquinuclidine's reaction with specific compounds led to the unexpected formation of cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. This provides a convenient method for generating stereochemically defined isomers, useful in various chemical research applications (Goljer et al., 2009).

Chiral Hybrid Metal Halides Synthesis

  • Application: Synthesis of noncentrosymmetric Cu(II)-hybrid halides compounds.
  • Details: Using (R)-3-aminoquinuclidine, compounds like [(R)-C7H16N2][CuCl4] were synthesized. These materials, with their noncentrosymmetric and chiral structures, have potential in optoelectronics and information storage due to their second harmonic generation (SHG) efficiencies and phase transitions (Hajlaoui et al., 2019).

Role in the Synthesis of Serotonin Receptor Ligands

  • Application: Synthesis of 5-HT (serotonin) receptor ligands.
  • Details: 3-Aminoquinuclidine, a key fragment in many serotonin receptor ligands, has been synthesized with high optical purity using (R)-3-aminoquinuclidine enantiomers. This demonstrates its importance in the development of compounds related to neurological research (Parnes & Shelton, 1996).

Application in Asymmetric Synthesis

  • Application: Asymmetric synthesis of various chemical compounds.
  • Details: The stereochemistry of several compounds was set via processes involving (R)-3-aminoquinuclidine dihydrochloride, highlighting its role in the creation of enantiomerically pure substances. This is crucial for the development of pharmaceuticals and advanced chemicals (Deniau et al., 2008).

Safety And Hazards

“®-3-Aminoquinuclidine dihydrochloride” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, and eye protection should be worn when handling this compound .

properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZHBULOYDCZET-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminoquinuclidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminoquinuclidine dihydrochloride
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(R)-3-Aminoquinuclidine dihydrochloride
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(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 4
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 5
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 6
(R)-3-Aminoquinuclidine dihydrochloride

Citations

For This Compound
25
Citations
BA Kowalczyk, JC Rohloff, CA Dvorak… - synthetic …, 1996 - Taylor & Francis
An improved procedure for the synthesis of either (R) or (S)-3-aminoquinuclidine was developed. Key intermediate imine 2 was made in a one pot process using lithium oxide as the …
Number of citations: 9 www.tandfonline.com
TR Veltman, AK Stover, A Narducci Sarjeant… - Inorganic …, 2006 - ACS Publications
A systematic investigation of the factors governing the reaction product composition, hydrogen bonding, and symmetry was conducted in the MoO 3 /3-aminoquinuclidine/H 2 O system. …
Number of citations: 70 pubs.acs.org
K Li, ZG Li, B Zhang, YQ Chen, H Cao, W Li - APL Materials, 2023 - pubs.aip.org
A new hybrid organic–inorganic perovskite,(R-3AQ) KI 3 [R-3AQ 2+=(R)-(+)-3-aminoquinuclidine], has been synthesized and comprehensively characterized by experimental …
Number of citations: 4 pubs.aip.org
M Langlois, C Meyer, JL Soulier - Synthetic communications, 1992 - Taylor & Francis
The synthesis of (R) and (S)-3-amino quinuclidine, an important building block for the synthesis of chiral 5-HT 3 serotonin receptor antagonists, is described. The key reaction is the …
Number of citations: 27 www.tandfonline.com
F Hajlaoui, IBH Sadok, HA Aeshah… - Journal of Molecular …, 2019 - Elsevier
(R)-(+)-3-aminoquinuclidine was used in the synthesis of [(R)-C 7 H 16 N 2 ][CuCl 4 ] (1) and [(R)-C 7 H 16 N 2 ][CuBr 4 ] (2), which both contain similar [CuX 4 ] 2- anions (X = Cl or Br). …
Number of citations: 15 www.sciencedirect.com
DG Wishka, DP Walker, KM Yates… - Journal of medicinal …, 2006 - ACS Publications
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (14, PHA-543,613), a novel agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR), has been …
Number of citations: 232 pubs.acs.org
Y Xue, J Tang, X Ma, Q Li, B Xie, Y Hao, H Jin… - European Journal of …, 2016 - Elsevier
Human α7 nicotinic acetylcholine receptor (nAChR) is a promising therapeutic target for the treatment of schizophrenia accompanied with cognitive impairment. Herein, we report the …
Number of citations: 39 www.sciencedirect.com
EC Glor, SM Blau, J Yeon, M Zeller… - Journal of Solid State …, 2011 - Elsevier
New polar vanadium tellurite enantiomers have been synthesized under mild hydrothermal conditions through the use of sodium metavanadate, sodium tellurite and enantiomerically …
Number of citations: 37 www.sciencedirect.com
M Langlois, JL Soulier, V Rampillon, C Gallais… - European journal of …, 1994 - Elsevier
New potent 5-HT 3 receptor antagonists have been designed from the naphthalimide moiety and a quinuclidine heterocycle and the structure-activity relationships are discussed here …
Number of citations: 20 www.sciencedirect.com
M Lecoeur‐Lorin, R Delépée, P Morin - Electrophoresis, 2009 - Wiley Online Library
A capacitively coupled contactless conductivity detection (C4D) system for CE with a flexible detection cell was applied for the enantioseparation of small chiral underivatized amines …

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